molecular formula C16H13FN4O2S B2398951 13-fluoro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-72-5

13-fluoro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2398951
CAS No.: 2034507-72-5
M. Wt: 344.36
InChI Key: ZHGNQLVBCQJWMO-UHFFFAOYSA-N
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Description

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including pyrimidine, thiazole, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of the pyrimidine ring: This involves the condensation of a suitable diamine with a diketone or equivalent precursor.

    Formation of the fused pyridine rings: This step may involve intramolecular cyclization reactions facilitated by strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole-4-carboxylate: A simpler thiazole derivative with similar structural features.

    Imidazo[1,2-a]pyrimidines: Compounds with a similar fused ring system but different substituents and biological activities.

    Fluorinated pyridines: Compounds with fluorine atoms on the pyridine ring, exhibiting different chemical reactivity and applications.

Uniqueness

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

13-fluoro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNQLVBCQJWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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